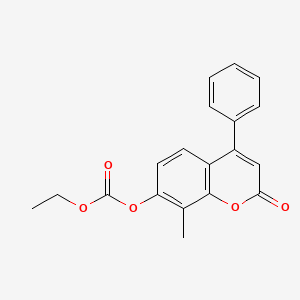
N-(1-phenylcyclopropyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylcyclopropyl)-N'-(3,4,5-trimethoxyphenyl)urea, commonly known as PCP-TM, is a synthetic compound that has been used in scientific research for various purposes. It belongs to the class of arylcyclohexylamines and has been found to have potential applications in neuroscience and psychiatry research.
Wirkmechanismus
PCP-TM acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. By blocking these receptors, PCP-TM can alter the activity of neurons in the brain, leading to changes in behavior and cognition.
Biochemical and physiological effects:
PCP-TM has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. PCP-TM has also been found to alter the activity of GABAergic neurons, which are involved in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
PCP-TM has several advantages for use in lab experiments. It is a potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders. PCP-TM is also highly selective for NMDA receptors, which means that it does not affect other neurotransmitter systems in the brain. However, PCP-TM has some limitations, including its potential toxicity and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for research on PCP-TM. One area of interest is the role of NMDA receptors in the development of neurological and psychiatric disorders. PCP-TM could be used to investigate the effects of NMDA receptor dysfunction on the brain and behavior. Another area of interest is the development of new drugs based on the structure of PCP-TM. By modifying the structure of PCP-TM, it may be possible to develop drugs with improved efficacy and fewer side effects. Finally, PCP-TM could be used to investigate the role of NMDA receptors in the regulation of synaptic plasticity and memory formation.
Synthesemethoden
The synthesis of PCP-TM involves the reaction of 1-phenylcyclopropylamine with 3,4,5-trimethoxybenzoyl isocyanate. The resulting compound undergoes purification to yield PCP-TM in its pure form. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
PCP-TM has been used in scientific research to investigate its effects on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders. PCP-TM has also been used to study the effects of NMDA receptors on synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
1-(1-phenylcyclopropyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-11-14(12-16(24-2)17(15)25-3)20-18(22)21-19(9-10-19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGPRBHJCFRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)

![2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5665010.png)
![N-[3-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B5665014.png)
![methyl [(6-chloro-4-phenyl-2-quinazolinyl)thio]acetate](/img/structure/B5665019.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665027.png)
![[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5665039.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5665047.png)
![N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5665054.png)

![N-[(mesitylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5665062.png)
![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)